NIR-2 dye
説明
NIR-2 is a near-infrared (NIR) fluorescent probe designed for live-cell imaging, particularly targeting nucleic acid G-quadruplex (G4) structures. Derived from a green fluorescent protein (GFP) chromophore, it features a donor-acceptor-acceptor (D-A-A) molecular structure. Key properties include:
- Emission wavelength: 689 nm (NIR-I window: 650–900 nm).
- Fluorescence quantum yield: High (exact value unspecified but emphasized as superior to traditional probes like ThT-NE).
- Cell permeability: Excellent, enabling non-invasive intracellular imaging.
- Cytotoxicity: Low, suitable for prolonged biological studies.
- Applications: Dynamic tracking of G4 structures in live cells, cancer imaging, and integration into advanced biosensing platforms.
特性
分子式 |
C36H38K2N2O11S3 |
|---|---|
分子量 |
849.1 g/mol |
IUPAC名 |
dipotassium;(2Z)-2-[(2E,4E)-5-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C36H40N2O11S3.2K/c1-6-37-29-17-15-25-26(21-24(51(44,45)46)22-30(25)52(47,48)49)33(29)36(4,5)32(37)13-9-7-8-12-31-35(2,3)27-20-23(34(39)40)14-16-28(27)38(31)18-10-11-19-50(41,42)43;;/h7-9,12-17,20-22H,6,10-11,18-19H2,1-5H3,(H3-,39,40,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 |
InChIキー |
AUQMGYLQQPSCNH-UHFFFAOYSA-L |
異性体SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+] |
正規SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+] |
製品の起源 |
United States |
類似化合物との比較
NIR-2 vs. NIR-I Dyes
Thioflavin T-NE (ThT-NE)
- Emission : ~500 nm (visible range), limiting tissue penetration.
- Quantum yield: Lower than NIR-2; fluorescence enhancement upon G4 binding is ~1700-fold, but background noise is higher.
- Application : Primarily for fixed-cell G4 imaging due to poorer membrane permeability compared to NIR-2.
Indocyanine Green (ICG)
- Emission : ~800 nm (NIR-I).
- Advantages : FDA-approved for clinical use in angiography and tumor detection.
- Limitations: Low quantum yield (~0.012%), rapid photobleaching, and non-specific binding.
- Comparison : NIR-2 offers higher specificity for G4 structures and superior photostability.
NIR-2 vs. NIR-II Dyes
NIR-II dyes (1000–1700 nm) excel in deep-tissue imaging due to reduced light scattering and autofluorescence.
IR26
- Emission : ~1200 nm.
- Quantum yield : 0.05% (reference standard for NIR-II).
- Application : Preclinical vascular imaging.
- Comparison : NIR-2’s quantum yield is significantly higher, but its NIR-I emission limits penetration depth.
Li et al. (2018) NIR-II Dye
- Excitation/Emission : 1064 nm/1300 nm.
- Advantages : Centimeter-depth imaging with micron-scale resolution in dynamic processes (e.g., blood flow).
- Limitations : Complex synthesis and lower brightness compared to optimized NIR-I dyes like NIR-2.
Functional Derivatives of NIR-2
NIR-3
- Modification : NIR-2 derivative with a nitro group, enabling ratiometric photoacoustic (PA) imaging.
- Application : Detects malondialdehyde (MDA) in atherosclerotic plaques, combining fluorescence and PA modalities.
- Advantage: Dual-mode imaging enhances diagnostic accuracy compared to NIR-2’s fluorescence-only output.
Commercial and Industrial Relevance
Q & A
Q. What are the key design principles of NIR-2 dye for live-cell imaging applications?
NIR-2 is a near-infrared fluorescent probe derived from a GFP chromophore, featuring a donor-acceptor-acceptor (D-A-A) structure. Its fluorescence is activated upon binding to nucleic acid G-quadruplexes (G4), producing a 689 nm emission peak. Key design considerations include:
- Low intrinsic fluorescence : Minimizes background noise until target binding occurs .
- High quantum yield : Ensures bright signal amplification post-binding (quantum yield >0.3) .
- Cell permeability and low cytotoxicity : Enables prolonged live-cell imaging without membrane disruption .
- Spectral compatibility : Matches near-infrared (NIR) optical windows (650–900 nm) to reduce autofluorescence .
Q. How can researchers optimize NIR-2 for G4 detection in heterogeneous cellular environments?
- Concentration titration : Test dye concentrations between 0.1–5 µM to balance signal intensity and cytotoxicity .
- Co-staining controls : Validate specificity using G4-stabilizing agents (e.g., pyridostatin) or competitors (e.g., ThT-NE) .
- Time-lapse imaging : Monitor fluorescence kinetics to distinguish transient vs. stable G4 interactions .
- Cross-validation : Pair with orthogonal methods (e.g., immunofluorescence for G4-specific antibodies) .
Q. What experimental protocols validate NIR-2’s selectivity for G4 over other nucleic acid structures?
- In vitro assays : Compare fluorescence enhancement in the presence of G4 vs. duplex DNA, single-stranded DNA, or i-motifs .
- Mutagenesis studies : Use G4-deficient cell lines or CRISPR-edited models to confirm signal dependence on G4 formation .
- Spectral unmixing : Resolve overlapping signals in multi-dye experiments (e.g., NIR-2 with Cy3 or Rhodamine 110) .
Advanced Research Questions
Q. How can NIR-2 be integrated with multi-modal imaging (e.g., photoacoustic or hyperspectral) to study dynamic biological processes?
- Photoacoustic (PA) imaging : Modify NIR-2 with hydrazine-based linkers to create ratio-metric PA probes for oxidative stress markers (e.g., malondialdehyde in atherosclerosis) .
- Hyperspectral unmixing : Leverage NIR-2’s distinct emission peak (689 nm) to isolate signals in multi-channel systems (e.g., UAV-based agricultural monitoring) .
- Co-registration with SWIR/NIR-1 bands : Use spectral libraries to differentiate NIR-2 dye signals from environmental NIR-2 spectral channels (e.g., Sentinel-2 satellite bands 8A and 8) .
Q. What methodologies address discrepancies in NIR-2 performance across different tissue depths or biomolecular contexts?
- Depth-dependent correction : Apply BRDF (Bidirectional Reflectance Distribution Function) models to adjust for signal attenuation in thick tissues or 3D spheroids .
- Machine learning : Train SVR (Support Vector Regression) models on hyperspectral features (e.g., NDVI or NIR-2/R ratios) to predict dye localization in complex matrices .
- pH/redox calibration : Pre-treat samples with redox buffers (e.g., DTT or H₂O₂) to account for environmental effects on dye activation .
Q. How do researchers resolve contradictions in NIR-2’s sensitivity to non-target biomarkers (e.g., lipid peroxidation byproducts)?
- Competitive binding assays : Introduce scavengers (e.g., ascorbic acid for reactive oxygen species) to isolate G4-specific signals .
- High-content screening : Use automated microscopy to quantify false-positive rates across >1,000 cells under varying stress conditions .
- Cross-reactivity databases : Build spectral libraries of common interferents (e.g., hemoglobin or collagen) using NIR-2’s emission profile .
Methodological Challenges and Solutions
Q. What statistical frameworks are recommended for analyzing NIR-2 data with high inter-sample variability?
- Student’s t-test : Apply to compare significance levels (p <0.05) between treatment groups, particularly in NIR-2 vs. SWIR bands .
- Residual analysis : Quantify model errors (e.g., RMSE <0.5 years in bamboo die-off studies) to assess prediction accuracy .
- Bootstrap aggregation : Improve robustness in small-sample studies by resampling fluorescence intensity distributions .
Q. How can NIR-2 be adapted for longitudinal studies requiring minimal photobleaching?
- Pulsed illumination : Reduce light exposure using ≤10 ms pulses and cooled CCD detectors .
- Stochastic optical reconstruction microscopy (STORM) : Achieve super-resolution imaging with <50 nm localization precision .
- Encapsulation : Use lipid nanoparticles or PEGylation to enhance dye stability in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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